molecular formula C9H13ClN2O2 B1375386 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride CAS No. 246219-78-3

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B1375386
CAS No.: 246219-78-3
M. Wt: 216.66 g/mol
InChI Key: KFZNCYMCMYJANF-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that features a pyridine ring substituted with an amino group and a methylpropanoic acid moiety

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-aminopyridine.

    Alkylation: The 6-aminopyridine undergoes alkylation with a suitable alkylating agent to introduce the methylpropanoic acid moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridin-3-ylboronic acid: Similar structure with a boronic acid moiety.

    2-Aminopyridine-5-boronic acid: Another boronic acid derivative with similar properties.

Uniqueness

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino group and a methylpropanoic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNCYMCMYJANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate (13.3 g, 36.1 mmol) in concentrated HCl (50 mL) was heated at 100° C. overnight. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo and the residue washed exhaustively with chloroform to give the title compound as a colourless solid (6.90 g, 88%).
Name
ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

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